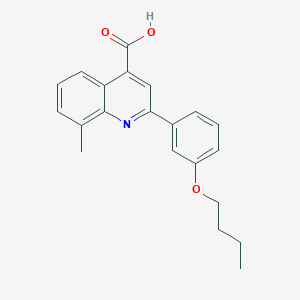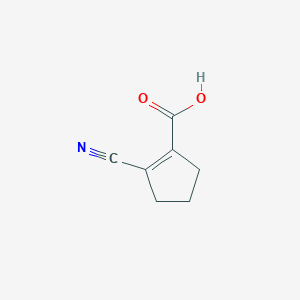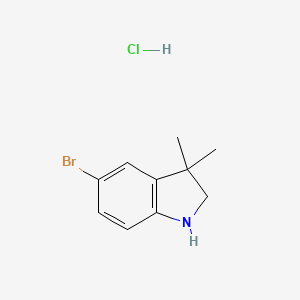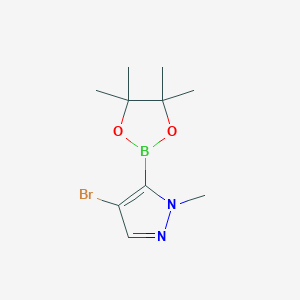
2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential for interactions with various biological targets, and its synthesis and properties are of interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. While the papers provided do not directly describe the synthesis of 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, they do offer insights into related compounds. For instance, the Schmidt reaction discussed in paper is a method that can be used to convert certain indone derivatives to quinoline derivatives, which could potentially be applied to the synthesis of the compound . Similarly, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives described in paper involves cyclocondensation and cyclopropanation, which are techniques that could be relevant for synthesizing the butoxyphenyl quinoline derivative.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The substitution pattern on the quinoline core, such as the butoxyphenyl group at the 2-position and the methyl group at the 8-position, can significantly influence the compound's chemical behavior and interaction with other molecules. The crystal structures of related compounds, as studied in paper , provide valuable information on how noncovalent interactions, such as hydrogen bonding, can affect the molecular arrangement and stability of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including those involving their carboxylic acid groups. The interactions between 2-methylquinoline and carboxylic acids, as explored in paper , highlight the importance of hydrogen bonding in the formation of supramolecular frameworks. These interactions are crucial for understanding the reactivity and binding capabilities of the compound of interest. Additionally, the antibacterial activity of similar quinoline carboxylic acids, as reported in paper , suggests that the compound could also be explored for its potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acid and butoxyphenyl can affect properties like solubility, melting point, and acidity. While the papers provided do not directly report on the physical and chemical properties of 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, the reported melting points and elemental analysis of related compounds in paper can provide a baseline for understanding the behavior of similar compounds. The antibacterial activities of quinoline derivatives, as seen in paper , also suggest that the compound may have significant biological properties worth investigating.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research into quinoline derivatives, including compounds related to 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, has highlighted their importance in the synthesis and structural elucidation of various heterocyclic compounds. For instance, studies on the acid cyclization of amino-substituted heterocycles have led to the synthesis of various dioxopyrrolo and thieno isoquinolines, showcasing the versatility of quinoline derivatives in synthesizing complex heterocyclic structures (Zinchenko et al., 2009). Moreover, research on hydrogen-bonded supramolecular frameworks involving 2-methylquinoline with carboxylic acids has advanced our understanding of noncovalent weak interactions, leading to the creation of diverse supramolecular architectures (Jin et al., 2012).
Catalytic Applications
Investigations into the palladium-catalyzed arylation and alkylation of sp^2 and sp^3 carbon-hydrogen bonds have highlighted the role of quinoline derivatives as effective ligands in facilitating these reactions. This research has implications for the development of new synthetic methods in organic chemistry, demonstrating the potential of quinoline derivatives in catalytic processes (Shabashov & Daugulis, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-butoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-11-25-16-9-6-8-15(12-16)19-13-18(21(23)24)17-10-5-7-14(2)20(17)22-19/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVKUUODNSEMTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)











![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)
